molecular formula C15H9ClO B2865555 2-((4-Chlorophenyl)ethynyl)benzaldehyde CAS No. 1251832-81-1

2-((4-Chlorophenyl)ethynyl)benzaldehyde

Cat. No.: B2865555
CAS No.: 1251832-81-1
M. Wt: 240.69
InChI Key: HNQIDONJUXEQLQ-UHFFFAOYSA-N
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Scientific Research Applications

2-((4-Chlorophenyl)ethynyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the modification of biological molecules.

    Industry: Used in the production of specialty chemicals and materials[][4].

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((4-Chlorophenyl)ethynyl)benzaldehyde can be synthesized through the reaction of 4-chlorophenylacetylene with benzaldehyde . The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under inert gas conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper safety measures are in place to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)ethynyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s reactivity.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO/c16-15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-17/h1-4,6-7,9-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIDONJUXEQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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